molecular formula C9H20O2Si B2966930 2-(tert-Butyldimethylsiloxy)propanal CAS No. 104501-60-2

2-(tert-Butyldimethylsiloxy)propanal

Cat. No.: B2966930
CAS No.: 104501-60-2
M. Wt: 188.342
InChI Key: YMIIHJBTQLZXBV-UHFFFAOYSA-N
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Description

2-(tert-Butyldimethylsiloxy)propanal is a chemical compound with the molecular formula C8H18O2Si. It is a silane derivative of propanal, where a tert-butyldimethylsilyl group is attached to the oxygen atom of the aldehyde group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Synthetic Routes and Reaction Conditions:

  • From Propanal: The compound can be synthesized by reacting propanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature.

  • From Propanol: Alternatively, propanol can be oxidized to propanal, which is then reacted with tert-butyldimethylsilyl chloride under similar conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound is scaled up using similar methods but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: The silyl ether group can be cleaved using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to regenerate the aldehyde.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), aqueous or organic solvents.

  • Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), ether or THF.

  • Substitution: Tetrabutylammonium fluoride (TBAF), acetonitrile or THF.

Major Products Formed:

  • Oxidation: Propanoic acid

  • Reduction: Propanol

  • Substitution: Propanal

Scientific Research Applications

2-(tert-Butyldimethylsiloxy)propanal is widely used in organic synthesis as a protecting group for aldehydes. It is particularly useful in multi-step synthesis where the aldehyde functionality needs to be preserved until the final stages. Its stability under a variety of reaction conditions makes it a valuable tool in the synthesis of complex molecules.

Mechanism of Action

The compound exerts its effects primarily through the protection of the aldehyde group. The tert-butyldimethylsilyl group forms a stable silyl ether with the aldehyde, preventing it from reacting with other reagents. The protection can be removed under mild acidic or basic conditions, allowing for selective deprotection in the presence of other functional groups.

Molecular Targets and Pathways Involved:

  • Protection of Aldehyde: The silyl ether formation involves the nucleophilic attack of the oxygen atom of the aldehyde on the silicon atom of the tert-butyldimethylsilyl chloride.

  • Deprotection: The cleavage of the silyl ether involves the attack of a nucleophile (such as fluoride ion) on the silicon atom, leading to the release of the aldehyde.

Comparison with Similar Compounds

  • tert-Butyldimethylsilyloxyethanol

  • tert-Butyldimethylsilyloxyacetaldehyde

  • tert-Butyldimethylsilyloxybenzaldehyde

Properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxypropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O2Si/c1-8(7-10)11-12(5,6)9(2,3)4/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIIHJBTQLZXBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104501-60-2
Record name 2-[(tert-butyldimethylsilyl)oxy]propanal
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